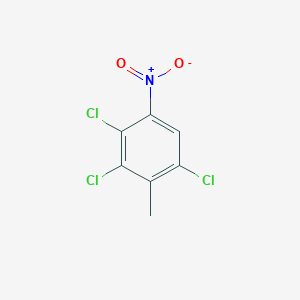
2,3,5-Trichloro-4-methyl-nitrobenzene, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloro-4-methyl-nitrobenzene is a synthetic intermediate that is mainly used as the starting material in the synthesis of third-generation quinolone antibacterial drugs . It has a linear formula of Cl3C6H2NO2 and a molecular weight of 226.44 .
Synthesis Analysis
New energetic fully-substituted polynitrobenzene derivatives were synthesized via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis
The molecular structure of 2,3,5-Trichloro-4-methyl-nitrobenzene can be represented by the SMILES string [O-]N+c1ccc(Cl)c(Cl)c1Cl . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
The nitration of methylbenzene with a mixture of concentrated nitric and sulphuric acids gives both 2-nitromethylbenzene and 4-nitromethylbenzene . Methyl groups are said to be 2,4-directing .Physical And Chemical Properties Analysis
2,3,5-Trichloro-4-methyl-nitrobenzene has a melting point of 53-56 °C (lit.) . It has high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R .Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-4-methyl-nitrobenzene, 98% is not well understood. However, it is believed that the nitro group of 2,3,5-Trichloro-4-methyl-nitrobenzene, 98% can act as a nucleophile in various reactions, such as electrophilic substitution reactions. In addition, the chlorine atom can act as an electron-withdrawing group, thus increasing the electrophilicity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5-Trichloro-4-methyl-nitrobenzene, 98% are not well understood. However, it is known that 2,3,5-Trichloro-4-methyl-nitrobenzene, 98% is toxic and can cause skin and eye irritation. In addition, it is known to be a carcinogen and is classified as a hazardous substance.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3,5-Trichloro-4-methyl-nitrobenzene, 98% in laboratory experiments include its low cost and availability, its wide range of applications, and its ability to act as a catalyst in various reactions. The main limitation of using 2,3,5-Trichloro-4-methyl-nitrobenzene, 98% in laboratory experiments is its toxicity and carcinogenicity.
Future Directions
For 2,3,5-Trichloro-4-methyl-nitrobenzene, 98% include exploring its potential applications in the development of new drugs, exploring its potential as a catalyst in various reactions, and exploring its potential as a reagent in various reactions. In addition, further research is needed to understand the biochemical and physiological effects of 2,3,5-Trichloro-4-methyl-nitrobenzene, 98%. Finally, further research is needed to develop safer and more efficient methods of synthesizing 2,3,5-Trichloro-4-methyl-nitrobenzene, 98%.
Synthesis Methods
2,3,5-Trichloro-4-methyl-nitrobenzene, 98% can be synthesized using two methods, direct nitration and nitrochlorination. The direct nitration method involves the reaction of nitric acid with the desired aromatic compound, such as benzene. The nitrochlorination method involves the reaction of chlorine with the desired aromatic compound, such as benzene.
Scientific Research Applications
2,3,5-Trichloro-4-methyl-nitrobenzene, 98% has a wide range of applications in scientific research. It is used as a reagent in various reactions, such as Friedel-Crafts alkylation and acylation reactions. It is also used as a starting material for the synthesis of various organic compounds, such as nitroaromatics and nitroalkanes. In addition, it is used as a catalyst in various reactions, such as electrophilic substitution reactions.
Safety and Hazards
properties
IUPAC Name |
1,3,4-trichloro-2-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTVOUBBPNUZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)








![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)